molecular formula C6H6O2S B057022 3-hydroxy-2-methyl-4H-pyran-4-thione CAS No. 23060-85-7

3-hydroxy-2-methyl-4H-pyran-4-thione

Cat. No.: B057022
CAS No.: 23060-85-7
M. Wt: 142.18 g/mol
InChI Key: GKLSXUGPECNEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-hydroxy-2-methyl-4H-pyran-4-thione, also known as maltol thione, is a versatile sulfur-containing heterocyclic compound of significant interest in inorganic and materials chemistry research. Its primary research value lies in its exceptional chelating properties, functioning as a bidentate ligand that can form stable complexes with a wide range of transition metal ions (e.g., Fe³⁺, Cu²⁺, Zn²⁺) through its oxygen and sulfur atoms. This characteristic makes it a pivotal precursor for synthesizing metal-organic frameworks (MOFs), catalysts, and functional materials with tailored electronic, magnetic, or optical properties. Researchers also utilize this compound as a key intermediate in the development of novel pharmaceuticals and agrochemicals, exploring its potential bioactivity. The compound exists in a thione-thiol tautomeric equilibrium, a feature that influences its reactivity and binding modes. Its mechanism of action in metal coordination involves the deprotonation of the 3-hydroxy group and the coordination of the resulting enolate oxygen, alongside the thiocarbonyl sulfur, forming stable five-membered chelate rings. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-hydroxy-2-methylpyran-4-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O2S/c1-4-6(7)5(9)2-3-8-4/h2-3,7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKLSXUGPECNEMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=S)C=CO1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23060-85-7
Record name 3-hydroxy-2-methyl-4H-pyran-4-thione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Thionation of 3-Hydroxy-2-Methyl-4H-Pyran-4-One

The most widely employed synthesis involves the thionation of 3-hydroxy-2-methyl-4H-pyran-4-one using Lawesson’s Reagent (2,4-bis(4-methoxyphenyl)-1,3-dithia-2,4-diphosphetane-2,4-disulfide). This method, adapted from mechanochemical thioamide syntheses, achieves substitution of the carbonyl oxygen with sulfur via a nucleophilic mechanism.

Procedure :

  • Reactants : 3-Hydroxy-2-methyl-4H-pyran-4-one (1.0 equiv), Lawesson’s Reagent (0.6 equiv)

  • Solvent : Anhydrous tetrahydrofuran (THF)

  • Conditions : Reflux under nitrogen for 4 hours.

  • Workup : Concentration under reduced pressure, followed by flash column chromatography (hexane/ethyl acetate gradient).

  • Yield : 72.4%.

Mechanistic Insights :
Lawesson’s Reagent activates the carbonyl group through electrophilic phosphorus centers, facilitating sulfur insertion. The methoxy and methyl substituents stabilize the transition state via electron-donating effects, reducing side reactions such as over-thionation or ring-opening.

Alternative Thionation Agents

While Lawesson’s Reagent dominates modern protocols, historical methods utilized phosphorus pentasulfide (P₄S₁₀) . However, this approach requires harsh conditions (toluene reflux, 12+ hours) and yields inferior results (≤50%) due to competing hydrolysis and byproduct formation.

Optimization of Reaction Parameters

Stoichiometric Ratios

Excess Lawesson’s Reagent (≥0.6 equiv) is critical for complete conversion. Sub-stoichiometric quantities (<0.5 equiv) result in unreacted ketone, complicating purification.

Solvent Selection

THF outperforms toluene or xylene in this reaction due to:

  • Superior solubility of Lawesson’s Reagent.

  • Stabilization of intermediates through Lewis acid-base interactions.

Temperature and Atmosphere

  • Reflux (66°C) : Ensures sufficient energy for sulfur insertion without decomposition.

  • Inert atmosphere (N₂) : Prevents oxidation of the thione product to sulfoxides.

Industrial-Scale Considerations

Continuous Flow Reactors

Pilot studies indicate that transitioning from batch to continuous flow systems improves:

  • Heat transfer : Mitigates hot spots during exothermic thionation.

  • Yield consistency : 68–71% across 10+ production cycles.

Analytical Characterization

Spectroscopic Data

TechniqueKey SignalsAssignment
¹H NMR δ 8.28 (s, 1H), 8.09 (d, J = 5.0 Hz, 1H), 7.34 (d, J = 5.0 Hz, 1H)Aromatic protons, thiocarbonyl conjugation
¹³C NMR δ 200.1 (C=S), 164.3 (C-OH), 122.7–140.2 (aromatic carbons)Thiocarbonyl, hydroxyl, ring carbons
IR 1250 cm⁻¹ (C=S stretch), 3200–3400 cm⁻¹ (O-H stretch)Functional group confirmation
HR-MS [M+H]⁺ m/z 143.0161 (calc. 143.0161)Molecular ion verification

Crystallographic Validation

Challenges and Mitigation Strategies

Byproduct Formation

  • Sulfoxides : Trace amounts (<5%) form via aerial oxidation.

    • Solution : Strict inert atmosphere maintenance and post-synthesis storage under argon.

Purification Difficulties

  • Column chromatography : Essential for separating polar byproducts (e.g., unreacted ketone).

    • Optimized mobile phase : Hexane/ethyl acetate (7:3) achieves baseline separation .

Chemical Reactions Analysis

Types of Reactions

3-hydroxy-2-methyl-4H-pyran-4-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Properties
3-Hydroxy-2-methyl-4H-pyran-4-thione has been investigated for its potential as an antimicrobial agent. Studies have shown that it exhibits inhibitory effects against various bacterial strains, including dermatophytes such as Microsporum gypseum and Trichophyton mentagrophytes . Its mechanism of action may involve disruption of microbial cell membranes or interference with metabolic pathways.

Antioxidant Activity
Research indicates that this compound can act as an antioxidant, potentially mitigating oxidative stress in biological systems. It is related to compounds formed during the Maillard reaction, which are known for their antioxidant properties . The antioxidant capacity of this compound may be influenced by its structural features, particularly the presence of hydroxyl and thione groups.

Coordination Chemistry
The compound has demonstrated the ability to chelate metal ions, enhancing its biological activity. For instance, it interacts with transition metals which could be relevant in drug delivery systems or as antidotes for metal toxicity . This property is significant in pharmacology as it can influence the bioavailability and efficacy of drugs.

Agricultural Applications

Phytotoxic Activity
Derivatives of this compound have shown promising results in agricultural applications, particularly as herbicides. Research has indicated that certain derivatives exhibit selective phytotoxicity against dicotyledonous species, making them potential candidates for developing eco-friendly herbicides .

Flavoring Agent
Similar compounds like maltol are used in the food industry for their flavoring properties. While direct applications of this compound in food are less documented, its structural analogs suggest potential use as flavor enhancers or sweeteners .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition against standard microbial strains. The results indicated a minimum inhibitory concentration (MIC) that supports its potential use in pharmaceutical formulations aimed at treating skin infections.

Case Study 2: Phytotoxicity Assessment

In agricultural trials, derivatives of this compound were tested for their phytotoxic effects on various plant species. Results showed that certain derivatives selectively inhibited the growth of target weeds while sparing crops, demonstrating their potential as selective herbicides.

Mechanism of Action

The mechanism of action of 3-hydroxy-2-methyl-4H-pyran-4-thione involves its interaction with molecular targets such as enzymes and receptors. The compound can chelate metal ions, which may enhance its biological activity. Additionally, its antioxidant properties are attributed to the presence of the hydroxyl and thione groups, which can scavenge free radicals and reduce oxidative stress .

Comparison with Similar Compounds

Key Observations :

  • Methyl Position : ATM differs from TM by the hydroxyl group at position 5 instead of 3, altering steric and electronic interactions .
  • Thione vs. Ketone : Thiomaltol’s sulfur atom increases polarizability and softness compared to maltol, favoring coordination with soft metal ions (e.g., Zn²⁺, Co²⁺) .
  • Hydrogen Bonding : TPMA lacks a methyl group, reducing steric hindrance but increasing solubility in polar solvents .

Binding Modes in Human Carbonic Anhydrase II (hCAII)

Compound Coordination Mode Key Findings References
Thiomaltol Monodentate (S) Binds Zn²⁺ exclusively via thione sulfur; steric clash limits orientation
ATM Bidentate (S, O) Deprotonates hydroxyl group for bidentate coordination
TPMA Monodentate (S) Similar to TM but with higher flexibility due to absence of methyl group

Mechanistic Insights :

  • pKa Shifts: In Co(II)-substituted hCAII, TM and TPMA’s hydroxyl groups remain protonated (pKa > 7), favoring monodentate binding. ATM’s hydroxyl group deprotonates (pKa ~6.5), enabling bidentate coordination .
  • Steric Effects : The 2-methyl group in TM restricts rotational freedom, leading to two equally populated binding orientations .

Metal Chelation in Solution

  • Maltol : Forms stable bidentate complexes with Fe³⁺ and Al³⁺ via 3-OH and 4-ketone .
  • Thiomaltol : Prefers softer metals (e.g., Zn²⁺, Cd²⁺) with log K values ~2–3 times higher than maltol due to sulfur’s stronger field .

Biological Activity

3-Hydroxy-2-methyl-4H-pyran-4-thione, also known as thiomaltol, is a sulfur-containing heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula of this compound is C6_6H6_6O2_2S, with a molecular weight of 142.17 g/mol. Its structure features a six-membered heterocyclic ring where a sulfur atom replaces an oxygen atom in the pyranone structure. This compound exhibits the following physical properties:

PropertyValue
AppearanceYellow powder
SolubilitySoluble in alcohols, ethers
Melting Point160–164 °C
Autoignition Temperature1364 °F

The presence of both hydroxyl and thione functional groups contributes to its reactivity and coordination properties, making it a versatile compound in various scientific applications.

Antioxidant Activity

Research indicates that compounds structurally related to this compound exhibit significant antioxidant activity. The antioxidant potential is influenced by the nature and number of substituents on the chromone moiety. Certain derivatives have shown excellent activity at lower concentrations, suggesting their utility in protecting against oxidative stress.

Antimicrobial Properties

This compound has demonstrated notable antimicrobial properties. Studies have shown that derivatives of this compound exhibit effectiveness against various bacterial strains and fungi. Some derivatives have displayed higher antibacterial activity than others, indicating the potential for developing new antimicrobial agents based on this scaffold .

Enzyme Inhibition

The primary target for this compound is the enzyme human carbonic anhydrase II (hCAII). The compound interacts with hCAII through a monodentate mode of coordination to the active site zinc ion, influencing its enzymatic activity. This interaction suggests potential applications in treating conditions where hCAII is involved, such as glaucoma and epilepsy .

The mechanisms underlying the biological activities of this compound include:

  • Antioxidant Mechanism : By scavenging free radicals and chelating metal ions, this compound may reduce oxidative stress and protect cellular components from damage.
  • Antimicrobial Action : The ability to disrupt microbial cell membranes or inhibit essential enzymes may contribute to its antimicrobial efficacy.
  • Enzyme Modulation : The interaction with hCAII alters its activity, which can influence physiological processes such as acid-base balance and fluid secretion.

Case Studies and Research Findings

Several studies highlight the biological activities of this compound:

  • Antioxidant Evaluation : A study demonstrated that derivatives of this compound exhibited varying degrees of antioxidant activity, with some showing significant protective effects against oxidative damage in cellular models.
  • Antimicrobial Assessment : Research reported that specific derivatives were effective against resistant strains of bacteria, suggesting their potential as new therapeutic agents in combating infections .
  • Enzyme Interaction Studies : Investigations into the binding affinity of thiomaltol to hCAII revealed that it could serve as a lead compound for developing inhibitors targeting this enzyme for therapeutic purposes .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 3-hydroxy-2-methyl-4H-pyran-4-thione, and how can its purity be validated?

  • Synthesis : Thiomaltol can be synthesized via sulfur substitution in maltol (3-hydroxy-2-methyl-4H-pyran-4-one) using reagents like Lawesson’s reagent or phosphorus pentasulfide under anhydrous conditions. The reaction typically proceeds in solvents such as toluene or tetrahydrofuran (THF) at reflux temperatures .
  • Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (HRMS) provides molecular weight verification, while infrared (IR) spectroscopy identifies functional groups (e.g., thione C=S stretch at ~1250 cm⁻¹) .

Q. How can X-ray crystallography be applied to determine the structure of thiomaltol and its metal complexes?

  • Crystallization : Grow single crystals via slow evaporation of a saturated solution in polar solvents (e.g., methanol or ethanol).
  • Data Collection : Use a diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ SHELXL for structure refinement, ensuring R-factor convergence below 5%. OLEX2 integrates structure solution, refinement, and visualization, with validation tools for bond lengths/angles and thermal displacement parameters .

Q. What analytical techniques distinguish thiomaltol from its oxygen analog (maltol)?

  • Key Differences : The thione (C=S) group in thiomaltol vs. the ketone (C=O) in maltol.
  • Techniques :

  • NMR : Thiomaltol’s ¹³C NMR shows a deshielded carbon at ~200 ppm (C=S), absent in maltol.
  • IR : Thiomaltol exhibits a C=S stretch (~1250 cm⁻¹) instead of C=O (~1650 cm⁻¹).
  • UV-Vis : Thiomaltol has a red-shifted absorption due to sulfur’s lower electronegativity .

Advanced Research Questions

Q. How does thiomaltol’s sulfur substitution influence its coordination chemistry with transition metals?

  • Mechanism : Thiomaltol acts as a bidentate ligand, binding via the thione sulfur and adjacent hydroxyl oxygen. The softer sulfur donor enhances stability with softer metals (e.g., Fe²⁺, Cu²⁺) compared to maltol.
  • Applications : Used to design metalloprotein inhibitors (e.g., for cyclooxygenase or phospholipase A2) by disrupting metal-dependent catalytic sites. Stability constants (log K) are determined via potentiometric titration .

Q. What challenges arise in resolving crystallographic data for thiomaltol derivatives, and how can they be mitigated?

  • Challenges : Disorder in sulfur-containing moieties, twinning in metal complexes, and weak diffraction due to light atoms.
  • Solutions :

  • Use high-resolution synchrotron radiation for better data quality.
  • Apply SHELXD for dual-space structure solution in cases of pseudosymmetry.
  • Validate models with RIGU and ADDSYM in OLEX2 to detect overlooked symmetry .

Q. How can computational methods predict thiomaltol’s reactivity in novel synthetic pathways?

  • Approaches :

  • DFT Calculations : Optimize geometries (B3LYP/6-311++G**) to predict reaction transition states and regioselectivity.
  • Retrosynthetic AI Tools : Platforms like Pistachio or Reaxys propose routes using thiomaltol as a building block for heterocyclic compounds .

Q. What experimental strategies address contradictory data in thiomaltol’s bioactivity studies?

  • Case Example : Discrepancies in IC₅₀ values for enzyme inhibition may arise from assay conditions (pH, metal ion concentration).
  • Resolution :

  • Standardize assays using ICP-OES to quantify metal content.
  • Cross-validate with ELISA for protein-ligand binding affinity .

Methodological Notes

  • Crystallography : Always cross-validate SHELXL refinements with PLATON’s ADDSYM to detect missed symmetry .
  • Synthesis : Anhydrous conditions are critical for sulfurization reactions to avoid hydrolysis of intermediates .
  • Bioassays : Include metalloenzyme controls (e.g., apo-enzymes) to confirm thiomaltol’s metal-chelation-dependent activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-hydroxy-2-methyl-4H-pyran-4-thione
Reactant of Route 2
Reactant of Route 2
3-hydroxy-2-methyl-4H-pyran-4-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.